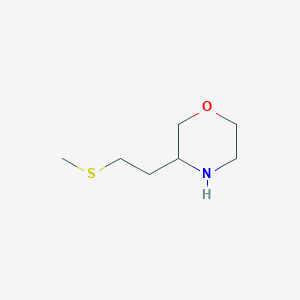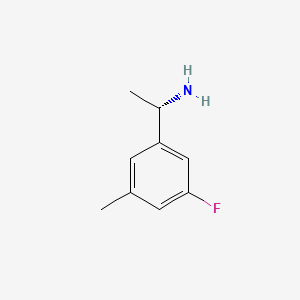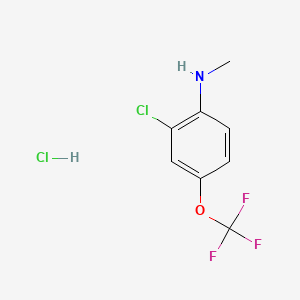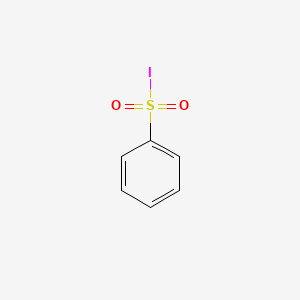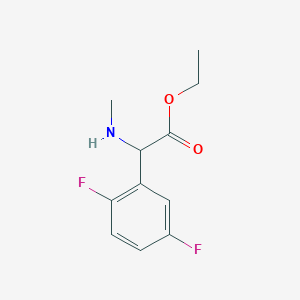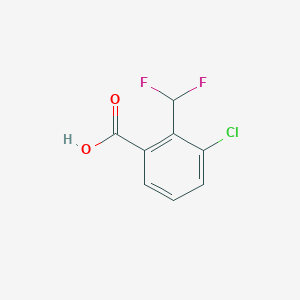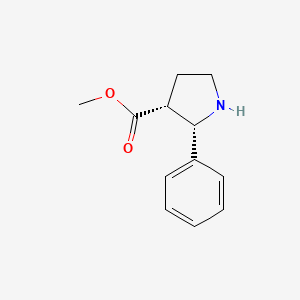
rac-methyl (2R,3S)-2-phenylpyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate is a chiral compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound is a methyl ester derivative of 2-phenylpyrrolidine-3-carboxylic acid and has significant applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate typically involves the esterification of 2-phenylpyrrolidine-3-carboxylic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process involves the following steps:
- Dissolution of 2-phenylpyrrolidine-3-carboxylic acid in methanol.
- Addition of a catalytic amount of sulfuric acid to the solution.
- Heating the reaction mixture under reflux for several hours.
- Neutralization of the reaction mixture with a base such as sodium bicarbonate.
- Extraction of the product using an organic solvent like ethyl acetate.
- Purification of the product by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-phenylpyrrolidine-3-carboxylic acid.
Reduction: Formation of 2-phenylpyrrolidine-3-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and triggering downstream biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S)-Methyl 2-phenylpyrrolidine-3-carboxylate
- (2R,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate
- (2R,3S)-Methyl 2-phenylpyrrolidine-3-carboxylate
Uniqueness
(2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in research and industrial applications.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
methyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-7-8-13-11(10)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11-/m1/s1 |
Clave InChI |
CQACFNSKPYNJEE-GHMZBOCLSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CCN[C@@H]1C2=CC=CC=C2 |
SMILES canónico |
COC(=O)C1CCNC1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13537354.png)
